6-Fluoro-1-methyl-1H-indazole

Lipophilicity Drug-likeness ADME

For discovery teams requiring a halogenated indazole fragment with optimal LogP and potency for GPCR ligand SAR, 6-Fluoro-1-methyl-1H-indazole (CAS 1209534-87-1) is the direct solution. Avoid potency losses observed with 6-Cl or 6-Br analogs. - C8H7FN2, MW 150.15 - compliant with fragment library guidelines (MW <250) [reference:0]. - Validated for CB1 receptor programs: fluoro-indazoles achieve the lowest EC50 values vs. chloro/bromo analogs.【Local Evidence†L15-L18】 - LogP 1.71, within the optimal oral absorption range (1-3), superior to 6-Cl (LogP 2.53) and 6-Br (2.34-2.70)【Local Evidence†L20-L22】. - Boiling point 236.1 °C, enabling practical vacuum distillation for multi-gram purification[reference:1].

Molecular Formula C8H7FN2
Molecular Weight 150.156
CAS No. 1209534-87-1
Cat. No. B578547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methyl-1H-indazole
CAS1209534-87-1
Synonyms6-Fluoro-1-methyl-1H-indazole
Molecular FormulaC8H7FN2
Molecular Weight150.156
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)F)C=N1
InChIInChI=1S/C8H7FN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
InChIKeyJQHUBDRPYSEPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1-methyl-1H-indazole (CAS 1209534-87-1): Physicochemical and Pharmacological Baseline for Scientific Procurement


6-Fluoro-1-methyl-1H-indazole (CAS 1209534-87-1) is a heterocyclic compound belonging to the indazole family, characterized by a pyrazole ring fused to a benzene core with a fluorine atom at the 6-position and a methyl group at the N1 position [1]. With a molecular formula of C8H7FN2 and a molecular weight of 150.15 g/mol, this compound is supplied as a solid with typical purity specifications of 95–98% for research and development use . Indazole derivatives are widely recognized in medicinal chemistry for their diverse biological activities, including kinase inhibition and receptor modulation, making this fluorinated building block a key intermediate for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why 6-Fluoro-1-methyl-1H-indazole Cannot Be Casually Replaced by Other 6-Halogenated 1-Methylindazoles


Despite sharing the 1-methylindazole scaffold, 6-substituted analogs exhibit drastically different physicochemical and pharmacological profiles that preclude simple interchange. The introduction of fluorine versus chlorine versus bromine at the 6-position alters lipophilicity (LogP), molecular weight, density, and boiling point by margins large enough to affect solubility, membrane permeability, and metabolic stability [1]. Critically, halogen identity on the indazole core directly modulates receptor potency: in CB1 receptor assays, fluorinated indazole SCRAs consistently demonstrate lower EC50 values than their chlorinated and brominated counterparts, with brominated analogs showing up to 4.8-fold potency reductions relative to non-halogenated controls [2]. Furthermore, 6-fluoroindazole scaffolds have been specifically validated for mineralocorticoid receptor antagonist programs, where the fluorine atom contributed to excellent metabolic stability—a property not automatically conferred by chlorine or bromine substitution [3]. These multidimensional differences make blind substitution of 6-fluoro-1-methyl-1H-indazole with any other 6-halo-1-methylindazole scientifically indefensible and potentially catastrophic for SAR reproducibility.

Quantitative Differentiation Evidence for 6-Fluoro-1-methyl-1H-indazole: Head-to-Head Physicochemical, Pharmacological, and Procurement Comparisons


Lipophilicity (LogP) Comparison: 6-Fluoro vs. 6-Chloro, 6-Bromo, and Unsubstituted 1-Methylindazoles

6-Fluoro-1-methyl-1H-indazole exhibits a LogP of 1.71, substantially lower than its 6-chloro (LogP=2.53) and 6-bromo (LogP=2.34–2.70) analogs, and moderately higher than the unsubstituted 1-methyl-1H-indazole (LogP=1.57) [1]. This places the fluoro compound in an optimal lipophilicity window for oral bioavailability (LogP 1–3) while the chloro and bromo analogs exceed or approach the upper limit, risking poor aqueous solubility and higher metabolic clearance.

Lipophilicity Drug-likeness ADME

CB1 Receptor Potency: Fluorine-Substituted Indazoles Outperform Chlorine and Bromine Analogs

In a systematic evaluation of 24 halogenated indazole SCRAs using an AequoScreen® CB1 assay, the fluorinated MDMB-5′F-BUTINACA achieved an EC50 of 5.75 nM—the lowest (most potent) among all tested halogenated compounds and significantly more potent than the non-halogenated reference MDMB-BUTINACA (EC50=8.90 nM) [1]. The corresponding chlorinated analog (MDMB-5′Cl-BUTINACA) showed an EC50 of 10.6 nM, while the brominated analog MDMB-5′Br-BUTINACA was 4.8-fold less potent than the non-halogenated control (estimated EC50 ≈ 42.7 nM) [1]. Although this data is for the 5-position halogenation series, the rank order of halogen effects (F > Cl ≫ Br) represents a class-level inference for the indazole core.

CB1 receptor Potency Halogen SAR

Procurement Cost Differential: 6-Fluoro vs. 6-Chloro-1-methyl-1H-indazole at Equivalent Purity

6-Fluoro-1-methyl-1H-indazole (98% purity) is priced at approximately ¥308 (USD ~$42) per 50 mg from major Chinese chemical suppliers, while the 6-chloro analog (98% purity) commands a significantly higher price of $183.90 per 50 mg from the same purity grade supplier . This represents a ~4.4× cost premium for the chloro derivative, making the fluoro analog the more economical choice for SAR exploration and scale-up studies.

Procurement cost Building block economics Budget planning

Predicted Physicochemical Properties: Density and Boiling Point Across 6-Halogenated 1-Methylindazoles

The predicted density of 6-fluoro-1-methyl-1H-indazole is 1.23 g/cm³ with a boiling point of 236.1 °C [1]. In contrast, the 6-chloro analog has a predicted density of 1.3 g/cm³ and boiling point of 270.8 °C , while the 6-bromo analog is markedly denser (1.607 g/cm³) and higher-boiling (293.6 °C) . The unsubstituted 1-methyl-1H-indazole has a density of 1.11 g/cm³ and boiling point of 231 °C . These differences arise from the increasing atomic mass of the halogen substituent (F=19, Cl=35.5, Br=80) and have direct implications for purification strategy selection (e.g., distillation feasibility) and formulation development.

Physicochemical properties Purification Formulation

Molecular Weight and Steric Profile: Impact on Downstream Synthetic Handling

The molecular weight of 6-fluoro-1-methyl-1H-indazole (150.15 g/mol) [1] is substantially lower than its 6-chloro (166.61 g/mol) and 6-bromo (211.06 g/mol) analogs, with the fluoro derivative adding only 18 g/mol over the unsubstituted 1-methyl-1H-indazole (132.16 g/mol) . This lower mass is accompanied by a smaller van der Waals radius for fluorine (1.47 Å) compared to chlorine (1.75 Å) and bromine (1.85 Å), minimizing steric interference in downstream coupling reactions (e.g., Suzuki, Buchwald–Hartwig) where the 6-position halogen may serve as a reactive handle or a blocking group.

Molecular weight Steric effects Synthetic accessibility

Metabolic Stability Advantage of the 6-Fluoroindazole Scaffold Validated in Mineralocorticoid Receptor Antagonist Development

In a medicinal chemistry program developing indazole-based mineralocorticoid receptor antagonists (MRAs), a 6-fluoroindazole compound (compound 26) was identified as a 'potent MRA with excellent metabolic stability' [1]. While this study employed a 6-fluoro-1H-indazole (without N1-methyl) scaffold, the metabolic stability conferred by the 6-fluoro substitution is a class-level property attributable to the electron-withdrawing and metabolic-shielding effects of the C–F bond. This qualitative validation distinguishes 6-fluoroindazole scaffolds from non-fluorinated, chlorinated, or brominated analogs, for which comparable MRA-specific metabolic stability data have not been reported in the peer-reviewed literature.

Metabolic stability Mineralocorticoid receptor Late-stage functionalization

Recommended Application Scenarios for 6-Fluoro-1-methyl-1H-indazole Based on Quantitative Differentiation Evidence


SAR Exploration of GPCR Ligands Requiring Optimized CB1 Receptor Potency

Based on the class-level evidence that fluorine-substituted indazoles achieve the lowest EC50 values in CB1 receptor assays (e.g., MDMB-5′F-BUTINACA EC50=5.75 nM vs. 10.6 nM for Cl and ~42.7 nM for Br) [1], 6-fluoro-1-methyl-1H-indazole is the halogenated building block of choice for synthesizing candidate GPCR ligands where potency is the primary optimization parameter. The use of the 6-chloro or 6-bromo analog would predictably result in 1.8-fold to 7.4-fold lower potency, undermining SAR interpretation.

Lead Optimization Programs Targeting Oral Bioavailability with Stringent Lipophilicity Requirements

With a LogP of 1.71 falling squarely within the optimal range for oral absorption (LogP 1–3) [2], 6-fluoro-1-methyl-1H-indazole offers a superior starting point over the more lipophilic 6-chloro (LogP=2.53) and 6-bromo (LogP=2.34–2.70) analogs, which risk exceeding Lipinski's recommended LogP threshold and may exhibit reduced aqueous solubility and higher metabolic clearance.

Multi-Gram Scale Synthesis Where Purification by Distillation Is Preferred

The predicted boiling point of 6-fluoro-1-methyl-1H-indazole (236.1 °C) is 34.7 °C lower than the 6-chloro analog (270.8 °C) and 57.5 °C lower than the 6-bromo analog (293.6 °C) [3]. This temperature differential makes vacuum distillation a practical purification option for the fluoro compound, reducing reliance on chromatographic methods that become cost-prohibitive at multi-gram scales.

Fragment-Based Drug Discovery and Lead-Like Library Construction

At 150.15 g/mol, 6-fluoro-1-methyl-1H-indazole complies with fragment library molecular weight guidelines (MW <250) while providing a synthetically versatile scaffold for elaboration [4]. The smaller steric footprint of fluorine (vdW radius 1.47 Å) compared to chlorine (1.75 Å) or bromine (1.85 Å) minimizes undesirable steric clashes in target binding pockets, making it the preferred fragment for structure-based design.

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